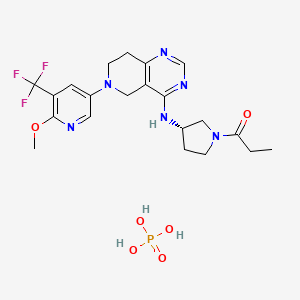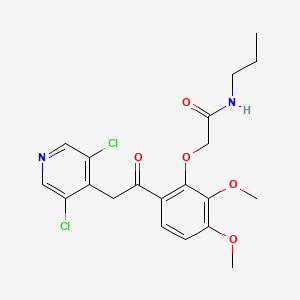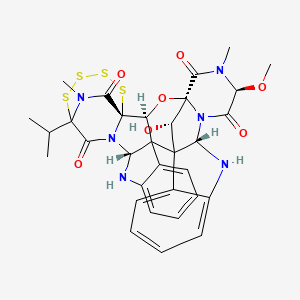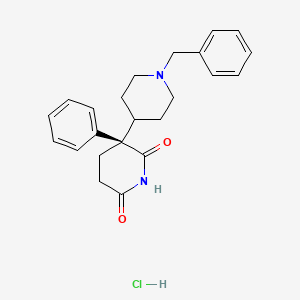![molecular formula C16H24N4 B608592 N-(tert-ブチル)-1'H-スピロ[ピペリジン-4,2'-キノキサリン]-3'-アミン CAS No. 1170643-61-4](/img/structure/B608592.png)
N-(tert-ブチル)-1'H-スピロ[ピペリジン-4,2'-キノキサリン]-3'-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liproxstatin-1 analog is an analog of the ferroptosis inhibitor liproxstatin-1 . It has a molecular formula of C16H24N4 and a formula weight of 272.4 .
Molecular Structure Analysis
The molecular structure of Liproxstatin-1 analog is represented by the SMILES stringCC(C)(C)NC1=NC2=CC=CC=C2NC13CCNCC3 . The InChi Code is InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) .
科学的研究の応用
N-ヘテロ環の合成
N-tert-ブチルアミド基は、フィナステリド、ネルフィナビル、CPI-1189などの多くの薬物に見られます {svg_1}. 過去20年間、多くの他の方法の中で、最も広く使用されているエナンチオピュアtert-ブタンスルフィンアミドが、ゴールドスタンダードとして登場しました {svg_2} {svg_3}. この方法は、多くの天然物や治療的に適用可能な化合物の構造モチーフを表す、構造的に多様なピペリジン、ピロリジン、アゼチジン、およびそれらの融合誘導体への一般的なアクセスを提供します {svg_4} {svg_5}.
抗菌活性
tert-ブチル基を持つ化合物は、2つのグラム陽性菌株(黄色ブドウ球菌と枯草菌)と2つのグラム陰性菌株(大腸菌と緑膿菌)に対する抗菌活性をin vitroでスクリーニングされています {svg_6}.
急性腎障害(AKI)におけるフェロトーシスの阻害
Liproxstatin-1アナログは、フェロトーシスを阻害することで、虚血/再灌流誘発性急性腎障害を軽減することが判明しています {svg_7}. フェロトーシスは、虚血/再灌流(I/R)誘発性AKIに関与しており、腎尿細管細胞死において重要な役割を果たしていることが発見されています {svg_8}.
腎線維症の治療
Liproxstatin-1アナログは、腎尿細管上皮細胞のフェロトーシスを阻害することで、片側尿管閉塞誘発性腎線維症を軽減します {svg_9}. UUOによって誘発された鉄の沈着、細胞死、脂質過酸化を減少し、GPX4発現のダウンレギュレーションを阻害し、最終的にTECsにおけるフェロトーシスを阻害しました {svg_10}.
気管支上皮細胞損傷に対する治療効果
Liproxstatin-1アナログは、気管支上皮細胞損傷に対して治療効果があります {svg_11}.
肺線維症の治療
Liproxstatin-1アナログは、肺線維症に対して治療効果があることが判明しています {svg_12}.
重症急性膵炎誘発性AKIの治療
Liproxstatin-1アナログは、重症急性膵炎誘発性AKIに対して治療効果があります {svg_13}.
良性前立腺肥大症の治療
N-tert-ブチルアミド基は、良性前立腺肥大症の治療に使用される薬物であるフィナステリドに見られます {svg_14}.
作用機序
Target of Action
The primary target of Liproxstatin-1, also known as N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine, is the process of ferroptosis . Ferroptosis is a form of regulated cell death characterized by excessive iron accumulation and uncontrollable lipid peroxidation . This compound acts as a potent inhibitor of ferroptosis .
Mode of Action
Liproxstatin-1 interacts with its targets by inhibiting the process of ferroptosis . It suppresses ferroptosis in a dose-dependent manner, displaying potent inhibition against ferroptosis-inducing agents . The compound’s interaction with its targets results in the prevention of cell death induced by pro-PANoptosis molecules upon lipid stress .
Biochemical Pathways
The compound affects the biochemical pathways involved in ferroptosis. It blocks the ferroptosis markers ACSL4 and ALOX15 . Furthermore, Liproxstatin-1 treatment significantly reduces the liver levels of triglycerides and cholesterol, lipid peroxidation markers 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), and ameliorates the expression of lipid synthesis/oxidation genes (Pparα, Scd1, Fasn, Hmgcr and Cpt1a) .
Pharmacokinetics
The compound is used in in-vitro studies at nanomolar concentrations, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of Liproxstatin-1’s action include a significant reduction in the levels of renal iron in animal models . It also decreases the GSSG/GSH ratio, indicating a reduction in oxidative stress . At the cellular level, Liproxstatin-1 potently inhibits hepatic apoptosis, pyroptosis, and necroptosis .
Action Environment
The action of Liproxstatin-1 can be influenced by environmental factors such as the presence of ferroptosis-inducing agents and the overall cellular environment. For instance, in the presence of lipid stress, Liproxstatin-1 can prevent cell death induced by pro-PANoptosis molecules . The compound’s efficacy and stability may also be influenced by factors such as pH, temperature, and the presence of other compounds or enzymes in the environment.
Safety and Hazards
将来の方向性
Recent studies suggest that Liproxstatin-1, the parent compound of Liproxstatin-1 analog, shows promise in preventing pathological cell death events in brain, kidney, and other tissues . Therefore, Liproxstatin-1 analog may also have potential therapeutic applications in the treatment of central nervous system diseases .
生化学分析
Biochemical Properties
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine interacts with various enzymes and proteins in the cell. It is known to inhibit lipid peroxidation, a key process in the initiation of ferroptosis . The nature of these interactions is primarily inhibitory, preventing the biochemical reactions that lead to cell death .
Cellular Effects
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has profound effects on cellular processes. It influences cell function by inhibiting ferroptosis, thereby preventing cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are prone to ferroptosis .
Molecular Mechanism
The molecular mechanism of action of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves binding interactions with biomolecules involved in lipid peroxidation . By inhibiting this process, it prevents the accumulation of lipid peroxides that trigger ferroptosis . This can lead to changes in gene expression related to cell death and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can change over time. It has been observed to have a stable effect on inhibiting ferroptosis in cell culture experiments
Dosage Effects in Animal Models
The effects of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can vary with different dosages in animal models . While low doses can effectively inhibit ferroptosis and prevent cell death, high doses may have toxic or adverse effects
Metabolic Pathways
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is involved in the metabolic pathways related to lipid peroxidation and ferroptosis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is likely to be influenced by its role in inhibiting lipid peroxidation . It may be localized to areas of the cell where lipid peroxidation occurs, such as the cell membrane or organelles with high lipid content
特性
IUPAC Name |
N-tert-butylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZONDARYJTXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C1C2(CCNCC2)NC3=CC=CC=C3N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




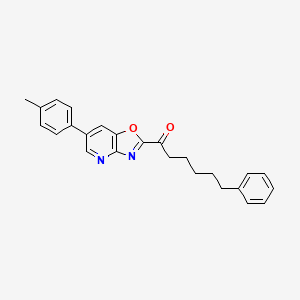
![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
